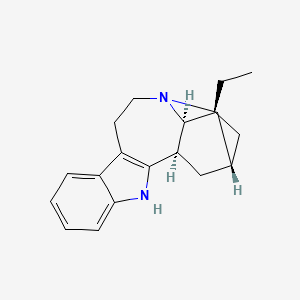
2,3-dihydroxy-N-methylbenzamide
Vue d'ensemble
Description
2,3-dihydroxy-N-methylbenzamide is a chemical compound with the molecular formula C8H9NO3 It is characterized by the presence of a benzene ring substituted with two hydroxyl groups and an amide group, where the nitrogen atom is methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-dihydroxy-N-methylbenzamide can be synthesized through the direct condensation of 2,3-dihydroxybenzoic acid with methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. Ultrasonic irradiation has been reported as a green and efficient method for the synthesis of benzamide derivatives, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dihydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Methyl-2,3-dihydroxybenzylamine.
Substitution: Various substituted benzamides depending on the reagent used.
Applications De Recherche Scientifique
2,3-dihydroxy-N-methylbenzamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-dihydroxy-N-methylbenzamide primarily involves its ability to chelate metal ions. The hydroxyl groups on the benzene ring coordinate with metal ions, forming stable complexes. This chelation process can inhibit the catalytic activity of metal ions, thereby reducing the formation of reactive oxygen species and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-2,3-dihydroxybenzamide: Similar structure but with an additional methyl group on the nitrogen atom.
2,3-Dihydroxybenzamide: Lacks the methyl group on the nitrogen atom.
Catechol: Contains two hydroxyl groups on the benzene ring but lacks the amide group.
Uniqueness
2,3-dihydroxy-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Propriétés
IUPAC Name |
2,3-dihydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-8(12)5-3-2-4-6(10)7(5)11/h2-4,10-11H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEXCINGPWYZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228916 | |
| Record name | N-Methyl-2,3-dihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78249-61-3 | |
| Record name | N-Methyl-2,3-dihydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078249613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2,3-dihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N-Methyl-2,3-dihydroxybenzamide (MDHB) influence its interaction with iron(III) compared to other catecholate ligands like catechol itself?
A1: MDHB, similar to enterobactin, exhibits a spectral signature nearly identical to enterobactin and distinct from catechol when complexed with iron(III). [] This difference arises from the presence of the amide group in both MDHB and enterobactin, which influences the electronic structure of the iron(III) complex. [] Both MDHB and enterobactin bind to iron(III) exclusively through the phenolate oxygen atoms. []
Q2: How does the amide group in MDHB and similar compounds affect the stability of their iron(III) complexes?
A2: Molecular mechanics calculations using an extended MM3 model have shown that incorporating amide groups into catecholate ligands can significantly enhance the stability of their iron(III) complexes. [] The amide group contributes to favorable steric interactions within the complex, leading to higher formation constants. [] For instance, extrapolating from the model suggests that ligands with optimal structural features could exhibit formation constants up to 8 orders of magnitude higher than enterobactin. []
Q3: What spectroscopic techniques are useful for studying the interaction of MDHB with iron(III)?
A3: Resonance Raman spectroscopy, electronic absorption spectroscopy, and circular dichroism spectroscopy are valuable tools for investigating the interaction of MDHB with iron(III). [] These techniques provide insights into the electronic structure and bonding characteristics of the resulting complexes. [] Notably, excitation within both the visible charge-transfer bands and the near-ultraviolet π-π* bands leads to the enhancement of Raman bands associated with benzene ring modes, indicating the involvement of the aromatic ring in the iron(III) coordination. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-6-sulfanylidenebenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B1202277.png)
![6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1202279.png)







